molecular formula C12H11N5 B14557684 4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine CAS No. 62053-29-6

4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine

Cat. No.: B14557684
CAS No.: 62053-29-6
M. Wt: 225.25 g/mol
InChI Key: KFJWDLNBLPTKNE-UHFFFAOYSA-N
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Description

4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine is a heterocyclic compound that features both quinoline and pyrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique chemical properties. The presence of both quinoline and pyrazole rings in its structure makes it a versatile scaffold for the development of new pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-one chalcone with thiosemicarbazide under acidic conditions. This reaction can be carried out using both microwave and conventional heating methods .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives.

Scientific Research Applications

4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2), which are involved in cell proliferation and survival pathways . This inhibition can lead to antineoplastic effects, making the compound a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A heterocyclic aromatic organic compound with a benzene ring fused to a pyridine ring.

    Pyrazole: A five-membered heterocyclic compound with two adjacent nitrogen atoms.

Uniqueness

4-(Quinolin-2-yl)-1H-pyrazole-3,5-diamine is unique due to the combination of quinoline and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities. The presence of both rings allows for a wide range of chemical modifications, making it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

62053-29-6

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

4-quinolin-2-yl-1H-pyrazole-3,5-diamine

InChI

InChI=1S/C12H11N5/c13-11-10(12(14)17-16-11)9-6-5-7-3-1-2-4-8(7)15-9/h1-6H,(H5,13,14,16,17)

InChI Key

KFJWDLNBLPTKNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(NN=C3N)N

Origin of Product

United States

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